molecular formula C18H16ClN3O3S B4694065 N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide

Cat. No.: B4694065
M. Wt: 389.9 g/mol
InChI Key: KQLAYSDQIIQUEP-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide is a synthetic 1,3,4-thiadiazole derivative intended for research use in oncology and drug discovery. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its mesoionic nature that promotes favorable cellular membrane permeability . This compound features a 4-chlorophenyl group, a substitution known to boost the cytotoxic activity of thiadiazole derivatives by optimizing their electronic properties . Researchers are exploring this class of compounds for its potential to induce apoptotic cell death in cancer cells. Studies on analogous molecules have demonstrated that the cytotoxic effect is often attributed to the ability to significantly increase the Bax/Bcl-2 ratio and elevate caspase levels, key markers of the apoptosis pathway . Furthermore, related structures have been shown to induce cell cycle arrest at specific phases, such as the S and G2/M phases, providing a potential multi-target mechanism of action . The 3,5-dimethoxybenzamide moiety may further contribute to target engagement and solubility. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-14-8-12(9-15(10-14)25-2)17(23)20-18-22-21-16(26-18)7-11-3-5-13(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLAYSDQIIQUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring . The final step involves the coupling of the thiadiazole derivative with 3,5-dimethoxybenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Thiadiazole Core Melting Point (°C) Yield (%) Key Biological Activity/Notes Reference
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide (Target Compound) 5-(4-Chlorophenylmethyl), 2-(3,5-dimethoxybenzamide) Not reported Not reported Inferred anticancer/antimicrobial activity
N-(5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide (11a) 5-(Benzimidazolylethyl), 2-(3,5-dimethoxybenzamide) 200–202 56 Anticancer activity (structure-activity relationship study)
4-((5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)Imino)-N-(4-Tolyl)-4,5-Dihydrothiazol-2-Amine (5b) 5-(4-Chlorophenyl), imino-dihydrothiazole linkage 230–232 Not reported Cytotoxic against HeLa cells (IC₅₀: 12.5 μM)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 5-(4-Chlorobenzylthio), phenoxyacetamide 138–140 82 Antibacterial activity against S. aureus
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide 5-(Ethylsulfanyl), 3,4-dimethoxybenzamide Not reported Not reported Molecular weight: 325.4 g/mol

Key Observations:

Substituent Effects on Activity: The 4-chlorophenyl group in the target compound and compound 5j is associated with enhanced lipophilicity and antimicrobial activity . In contrast, compound 5b (with a 4-chlorophenyl-imino group) exhibits cytotoxicity against cancer cells, suggesting that the imino-dihydrothiazole linkage may optimize binding to cellular targets like topoisomerases .

Thermal Stability :

  • Compounds with rigid substituents (e.g., 5b , 11a ) exhibit higher melting points (>200°C) compared to flexible side-chain analogs like 5j (138–140°C), indicating that structural rigidity improves thermal stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation of 5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine with 3,5-dimethoxybenzoyl chloride, analogous to methods used for 11a (56% yield) . Lower yields in such reactions may stem from steric hindrance from the 3,5-dimethoxy groups.

Spectroscopic and Analytical Data

  • NMR Analysis : The target compound’s ¹H NMR would likely show aromatic protons for the 4-chlorophenyl group (δ ~7.3–7.5 ppm) and singlet peaks for the methoxy groups (δ ~3.8 ppm), similar to 11a .
  • Elemental Analysis : Comparable compounds (e.g., 5b ) show C, H, and N percentages within ±0.4% of calculated values, underscoring the importance of purity in biological testing .

Biological Activity

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H16ClN3O2S
Molecular Weight309.82 g/mol
LogP4.1378
Polar Surface Area47.37 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Cytotoxic Effects

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptotic cell death in MCF-7 breast cancer cells with an IC50 value of approximately 0.28 µg/mL .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompound IC50 (µg/mL)Mechanism of Action
MCF-70.28Induction of apoptosis
HepG210.10Cell cycle arrest at G2/M phase
HL-609.6Down-regulation of MMP2 and VEGFA

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly influenced by their structural components. Variations in substituents on the phenyl ring can significantly alter their potency. For example, the introduction of a piperazine or piperidine moiety has been shown to enhance the anticancer activity of these compounds .

Figure 1: Structure-Activity Relationship Analysis
SAR Analysis

Case Studies

A notable study involved the synthesis and evaluation of various thiadiazole derivatives against multiple cancer cell lines . The results indicated that modifications to the thiadiazole core could lead to enhanced selectivity and potency against tumor cells while exhibiting lower toxicity towards normal cells.

Additionally, another research highlighted the potential of these compounds as inhibitors of kinesin spindle protein (KSP), a target for anticancer therapies . The study utilized in vivo models to demonstrate the efficacy of these compounds in reducing tumor size in sarcoma-bearing mice.

Q & A

Q. What are the optimal synthetic routes for N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide, and how can yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol precursors, followed by coupling with 3,5-dimethoxybenzoyl chloride. Key steps include:
  • Hydrazination : React 4-chlorobenzoic acid with hydrazine hydrate under reflux to form the hydrazide derivative .
  • Cyclization : Treat the hydrazide with carbon disulfide in basic conditions (e.g., KOH) to form the thiadiazole ring .
  • Coupling : React the thiol intermediate with 3,5-dimethoxybenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl .
    Yield Optimization : Use high-purity reagents, control reaction temperatures (e.g., 60–80°C for cyclization), and employ inert atmospheres to minimize oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Identify methoxy protons (δ ~3.8–3.9 ppm) and aromatic protons from the 4-chlorophenyl (δ ~7.3–7.5 ppm) and benzamide groups (δ ~6.7–7.2 ppm). D2O exchange confirms NH protons .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~417 for C19H16ClN3O3S) via ESI-MS or MALDI-TOF .
  • IR Spectroscopy : Detect thiadiazole ring vibrations (~1,550 cm<sup>-1</sup>) and carbonyl stretching (~1,680 cm<sup>-1</sup>) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?

  • Methodological Answer :
  • SAR Analysis :
SubstituentActivity TrendExample Reference
3,5-DimethoxyEnhances lipophilicity and membrane penetration; linked to antifungal activity
4-ChlorophenylIncreases electron-withdrawing effects, improving DNA intercalation in anticancer assays
Thiadiazole vs. OxadiazoleThiadiazole derivatives show higher antimicrobial potency due to sulfur’s electronegativity .
  • Synthetic Strategy : Replace benzamide with trifluoromethyl groups (e.g., ) to study metabolic stability .

Q. What experimental approaches resolve contradictions between in vitro activity and poor in vivo efficacy?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) to improve bioavailability .
  • Metabolic Stability : Conduct hepatic microsome assays (human/rat) to identify rapid clearance pathways. Introduce methyl groups to block CYP450 oxidation sites .
  • Pharmacokinetic Profiling : Measure Cmax and AUC in rodent models after oral/IP administration. Adjust dosing regimens based on half-life data .

Q. What mechanistic insights exist for this compound’s interaction with molecular targets?

  • Methodological Answer :
  • Enzyme Inhibition : Use molecular docking (AutoDock Vina) to model binding to S. aureus dihydrofolate reductase (DHFR). Validate with ITC to measure Kd values .
  • DNA Interaction : Employ ethidium bromide displacement assays and circular dichroism to study intercalation or groove binding .
  • Proteomics : Perform SILAC-based LC-MS/MS to identify differentially expressed proteins in treated cancer cells (e.g., upregulation of pro-apoptotic Bax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3,5-dimethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.